![molecular formula C17H16N2O4 B6574222 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082531-77-8](/img/structure/B6574222.png)
3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
Chemical Reactions Analysis
Information on specific chemical reactions involving “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” is not available .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” are not available .Scientific Research Applications
Antiproliferative Activity
The antiproliferative potential of 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been investigated. Specifically, derivative 11a demonstrated significant antitumor properties against various tumor cell lines (including HeLa, MCF7, SKOV3, and SKMEL28) with micromolar IC50 values . Further exploration in this area could lead to novel cancer therapies.
Antioxidant Properties
The compound exhibits antioxidant activity. In platelet assays, selected pyrazoles derived from this structure displayed higher antioxidant and ROS (reactive oxygen species) formation inhibition activity compared to reference drugs like acetylsalicylic acid and N-acetylcysteine . Understanding its mechanism of action and potential clinical applications is crucial.
Anti-Inflammatory Effects
While not explicitly mentioned for this specific compound, related derivatives (such as 5-aminopyrazolyl acylhydrazones and amides) have shown relevant antioxidant and anti-inflammatory activities . Investigating the anti-inflammatory potential of 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide could yield valuable insights.
Pharmacokinetics and Toxicity
Understanding the compound’s pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and assessing its toxicity are critical steps toward clinical development. Preclinical studies can shed light on safety and efficacy.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-13-8-7-10(9-14(13)22-2)19-17(20)16-15(18)11-5-3-4-6-12(11)23-16/h3-9H,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDNJILDLHWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
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